3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
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Overview
Description
3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a nitro group attached to a phenyl ring, and two phenyl groups attached to a tetrahydro-pyrrolo[3,4-d]isoxazole core. The compound’s structure imparts it with distinct chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-nitrobenzaldehyde with diphenylacetylene in the presence of a suitable catalyst can lead to the formation of the desired isoxazole derivative. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction may be carried out under reflux to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
- 3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
Uniqueness
This compound is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can result in different biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-(3-nitrophenyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c27-22-19-20(15-8-7-13-18(14-15)26(29)30)25(17-11-5-2-6-12-17)31-21(19)23(28)24(22)16-9-3-1-4-10-16/h1-14,19-21H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTXAJQBICUBOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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